

Spectroscopic Profile of 2,2,7,7-Tetramethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,7,7-Tetramethyloctane

Cat. No.: B085686

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,7,7-tetramethyloctane** (CAS No. 1071-31-4), a highly branched saturated hydrocarbon. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,2,7,7-tetramethyloctane**. Due to the absence of publicly available experimental NMR data, the ^1H and ^{13}C NMR data presented are based on computational predictions. The IR and mass spectrometry data are derived from the National Institute of Standards and Technology (NIST) database.

Table 1: Predicted ^1H NMR Spectroscopic Data for 2,2,7,7-Tetramethyloctane

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.88	Singlet	18H	$-\text{C}(\text{CH}_3)_3$
~1.15	Singlet	8H	$-\text{CH}_2-$

Note: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 2,2,7,7-Tetramethyloctane

Chemical Shift (ppm)	Carbon Type	Assignment
~30.5	Quaternary	$\text{C}-(\text{CH}_3)_3$
~29.0	Primary	$-\text{C}(\text{CH}_3)_3$
~40.0	Secondary	$-\text{CH}_2-$

Note: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Peak List for 2,2,7,7-Tetramethyloctane

Wavenumber (cm^{-1})	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (scissoring)
1390-1365	Medium-Weak	C-H bend (tert-butyl)
~720	Weak	C-H rock (long chain)

Source: NIST/EPA Gas-Phase Infrared Database.

Table 4: Mass Spectrometry Data for 2,2,7,7-Tetramethyloctane

m/z	Relative Intensity (%)	Assignment
57	100	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)
41	~40	$[\text{C}_3\text{H}_5]^+$
113	~20	$[\text{M}-\text{C}_4\text{H}_9]^+$
170	<5	$[\text{M}]^+$ (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alkane such as **2,2,7,7-tetramethyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Materials:

- NMR Spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3)
- **2,2,7,7-Tetramethyloctane** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2,7,7-tetramethyloctane** in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial. The solution should be clear and free of any particulate matter.

- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 10-12 ppm.
 - Set the number of scans (typically 8-16 for a concentrated sample).
 - Acquire the Free Induction Decay (FID).
 - Perform a Fourier transform of the FID.
 - Phase the resulting spectrum and reference the residual CHCl_3 peak to 7.26 ppm.
 - Integrate the peaks and identify the multiplicities.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set the spectral width to approximately 0-220 ppm.
 - Set the number of scans (typically 64 or more, as ^{13}C is less abundant and less sensitive).
 - Acquire the FID using a proton-decoupled pulse sequence.
 - Perform a Fourier transform of the FID.

- Phase the resulting spectrum and reference the CDCl_3 triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **2,2,7,7-Tetramethyloctane** sample
- Pipette
- Acetone (for cleaning)

Procedure (Thin Film Method):

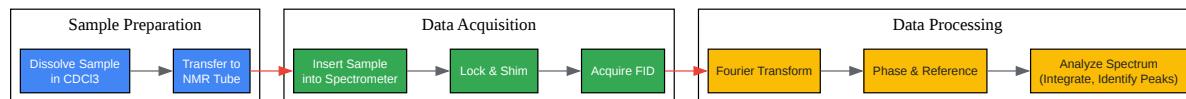
- Sample Preparation: Place a single drop of liquid **2,2,7,7-tetramethyloctane** onto the surface of a clean, dry salt plate.
- Assembly: Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.
- Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a solvent like acetone, then return them to a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

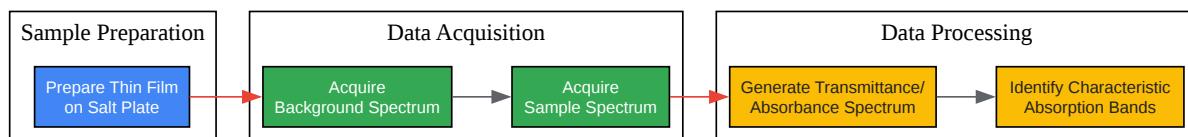
Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source
- Helium gas (carrier gas)
- **2,2,7,7-Tetramethyloctane** sample
- Solvent (e.g., hexane or dichloromethane)
- Microsyringe

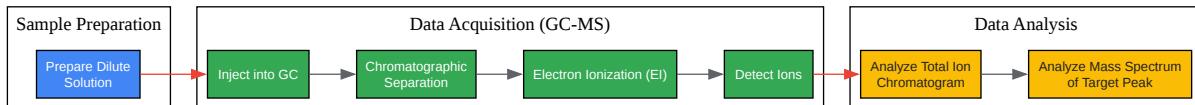

Procedure:

- Sample Preparation: Prepare a dilute solution of **2,2,7,7-tetramethyloctane** in a volatile solvent like hexane (e.g., 1 mg/mL).
- GC-MS Setup:
 - Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).
 - Set the injector temperature (e.g., 250°C).
 - Set the carrier gas (Helium) flow rate.
 - Set the MS transfer line temperature (e.g., 280°C).
 - Set the ion source temperature (e.g., 230°C).
 - Set the electron ionization energy to 70 eV.
 - Set the mass scan range (e.g., m/z 35-500).
- Injection and Acquisition:

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet using a microsyringe.
- Start the data acquisition. The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.
- Data Analysis:
 - Identify the peak corresponding to **2,2,7,7-tetramethyloctane** in the total ion chromatogram.
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.


Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.


[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2,7,7-Tetramethyloctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085686#spectroscopic-data-for-2-2-7-7-tetramethyloctane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com